4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline” is a complex organic compound. The “3,6-dihydro-2H-pyran” part of the molecule refers to a type of heterocyclic compound with the formula C5H8O . This compound plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The InChI code for the molecule is1S/C14H12BrNO/c15-13-9-16-14 (10-5-7-17-8-6-10)12-4-2-1-3-11 (12)13/h1-5,9H,6-8H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline involves the inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it has been shown to have activity as a selective inhibitor of MAO-B. Inhibition of MAO-B can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline in lab experiments is its high yield of synthesis and ease of purification. Additionally, its selective inhibition of MAO-B can be useful in studying the role of this enzyme in various biological processes. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline. One direction is to further investigate its mechanism of action and its effects on neurotransmitter levels in the brain. Another direction is to explore its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Finally, future research could focus on developing more selective inhibitors of MAO-B based on the structure of this compound.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is straightforward, and it has been shown to have activity as a selective inhibitor of MAO-B. While its mechanism of action is not well understood, it has potential applications in the treatment of neurological disorders and in the study of neurotransmitter systems in the brain. Further research is needed to fully understand its effects and potential applications.
Synthesemethoden
The synthesis of 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline involves the reaction of 4-bromoisoquinoline with 3,6-dihydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of the reaction is typically high, and the product can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-16-14(10-5-7-17-8-6-10)12-4-2-1-3-11(12)13/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUVWLOCLYKZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=NC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.